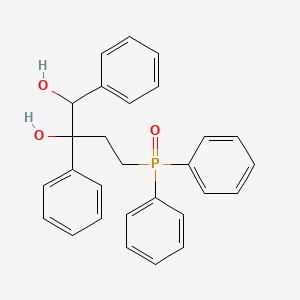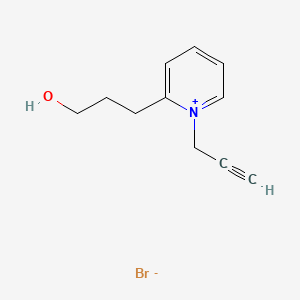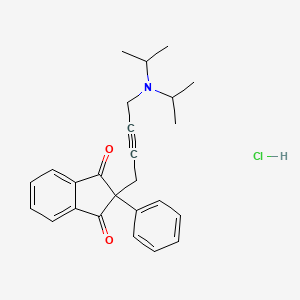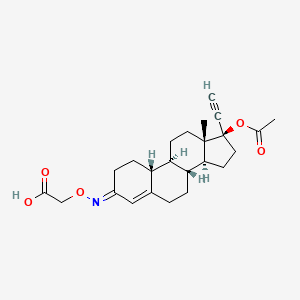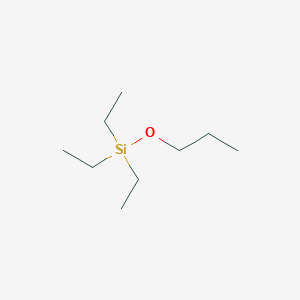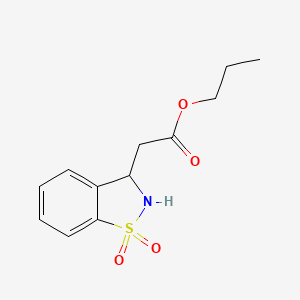
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide is a synthetic organic compound belonging to the class of benzisothiazoles This compound is characterized by the presence of a benzisothiazole ring system, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide typically involves the following steps:
Formation of the Benzisothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzisothiazole ring. This can be achieved through the reaction of o-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a nucleophilic substitution reaction, where the benzisothiazole intermediate reacts with a suitable acylating agent.
Esterification: The final step involves the esterification of the acetic acid derivative with propanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives.
Aplicaciones Científicas De Investigación
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and immune response, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, ethyl ester, 1,1-dioxide
- 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, methyl ester, 1,1-dioxide
- 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, butyl ester, 1,1-dioxide
Uniqueness
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The propyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
23274-77-3 |
|---|---|
Fórmula molecular |
C12H15NO4S |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
propyl 2-(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C12H15NO4S/c1-2-7-17-12(14)8-10-9-5-3-4-6-11(9)18(15,16)13-10/h3-6,10,13H,2,7-8H2,1H3 |
Clave InChI |
BQZLOMNAETZBLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CC1C2=CC=CC=C2S(=O)(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




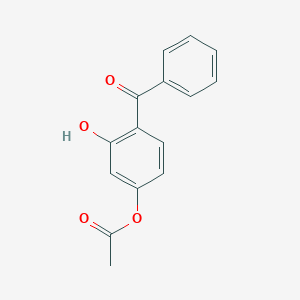
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
